S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate
Description
Properties
IUPAC Name |
S-[2-oxo-2-(2-phenylhydrazinyl)ethyl] carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-9(14)15-6-8(13)12-11-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOGPHNZOQBASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CSC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202635 | |
| Record name | S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-99-9 | |
| Record name | 2-((Aminocarbonyl)thio)aceticphenylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119964 | |
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| Record name | NSC13341 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate | |
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| Record name | 2-(CARBAMOYLTHIO)-ACETIC ACID 2-PHENYLHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-((AMINOCARBONYL)THIO)ACETICPHENYLHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9FFG283WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate
Retrosynthetic Analysis of S-(2-Oxo-2-(2-phenylhydrazino)ethyl) Thiocarbamate
Retrosynthetic analysis provides a logical framework for designing a synthetic route by breaking down the target molecule into simpler, commercially available precursors. For this compound, several disconnections can be proposed based on key functional groups.
Target Molecule:
Disconnection 1: C–S Bond of the Thiocarbamate A primary disconnection strategy involves cleaving the sulfur-carbon bond of the thiocarbamate. This approach is based on nucleophilic substitution, where the sulfur acts as the nucleophile. This leads to two synthons: a thiocarbamate anion equivalent and an α-halo acetylhydrazide cation equivalent. The corresponding synthetic equivalents (reagents) would be a salt of thiocarbamic acid (or a surrogate like thiourea) and 2-bromo-N'-phenylacetohydrazide. This is a robust and common method for forming S-alkyl thiocarbamates.
Disconnection 2: C(O)–N Bond of the Hydrazide Another logical disconnection is at the amide bond of the hydrazide moiety. This suggests an amide bond formation reaction as the final step. The precursors would be phenylhydrazine (B124118) and a carboxylic acid derivative containing the thiocarbamate group, such as S-(carboxymethyl) thiocarbamate or its activated form (e.g., an acid chloride).
Disconnection 3: Thiocarbamate Group via Thiocyanate (B1210189) The N-unsubstituted thiocarbamate group itself can be viewed as the product of hydrolysis of a thiocyanate precursor. This disconnection leads to N'-phenyl-2-thiocyanatoacetohydrazide. This intermediate can be formed through the reaction of an α-halo acetylhydrazide with a thiocyanate salt, making this a convergent and efficient pathway.
Direct Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several direct synthetic methodologies can be employed to construct the target molecule. These methods are general for the synthesis of S-alkyl thiocarbamates and can be adapted for the specific target.
This approach follows the first retrosynthetic disconnection, utilizing an S-alkylation reaction. The key electrophile, 2-bromo-N'-phenylacetohydrazide, can be prepared by reacting phenylhydrazine with bromoacetyl bromide. The nucleophile is a source of the thiocarbamate anion. Since thiocarbamic acid is unstable, a common and effective alternative is the use of thiourea (B124793). The reaction proceeds via the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final S-alkyl thiocarbamate.
Reaction Scheme:
Ph-NH-NH2 + Br-CO-CH2-Br → Ph-NH-NH-CO-CH2-Br
Ph-NH-NH-CO-CH2-Br + SC(NH2)2 → [Isothiouronium Salt]
[Isothiouronium Salt] + H2O/Base → Ph-NH-NH-CO-CH2-S-CO-NH2
The addition of thiols to isocyanates is a fundamental and efficient method for producing N-substituted S-thiocarbamates. acs.orgresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isocyanate group. acs.org This method is highly versatile, tolerating a wide range of functional groups on both the thiol and isocyanate components. acs.org
However, for the synthesis of N-unsubstituted thiocarbamates such as the target molecule, this route is less direct. It would necessitate the use of isocyanic acid (HNCO) or its salts, which can present challenges due to instability. The primary utility of this reaction remains in the synthesis of N-substituted analogs.
| Thiol | Isocyanate | Catalyst | Yield (%) |
| Thiophenol | Phenyl isocyanate | La[N(SiMe3)2]3 | 98 |
| Benzyl mercaptan | Phenyl isocyanate | La[N(SiMe3)2]3 | 95 |
| 1-Hexanethiol | Cyclohexyl isocyanate | La[N(SiMe3)2]3 | 85 |
| 4-Chlorothiophenol | 4-Chlorophenyl isocyanate | La[N(SiMe3)2]3 | 92 |
Table 1: Examples of S-Alkyl Thiocarbamate Synthesis via Thiol Addition to Isocyanates. Data sourced from Organometallics (2019). acs.org
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (e.g., triphenylphosphine, PPh3), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.orgnih.gov
While direct one-pot synthesis of S-alkyl thiocarbamates from thiols and amines has been developed using Mitsunobu reagents, a more general application for the target molecule involves a two-step sequence. organic-chemistry.orgthieme-connect.com First, the Mitsunobu reaction can be used to convert a precursor alcohol, such as 2-hydroxy-N'-phenylacetohydrazide, into an intermediate thiocyanate by using a thiocyanate salt as the nucleophile. missouri.edu This intermediate is then hydrolyzed to the target thiocarbamate, as detailed in section 2.2.3. This approach leverages the mild conditions and broad functional group tolerance of the Mitsunobu reaction. organic-chemistry.orgorganic-chemistry.org
| Alcohol | Nucleophile | Reagents | Product | Yield (%) |
| 1-Octanol | Thioacetic acid | PPh3, DEAD | S-Octyl thioacetate | 95 |
| Benzyl alcohol | NH4SCN | PPh3, DEAD | Benzyl thiocyanate | >90 |
| Cyclohexanol | Thiophenol | PPh3, DIAD | Phenyl cyclohexyl sulfide (B99878) | 90 |
| Geraniol | Phthalimide | PPh3, DEAD | N-Geranylphthalimide | 86 |
Table 2: Representative Mitsunobu Reactions for C–S and C–N Bond Formation. wikipedia.orgmissouri.edu
Carbonyl sulfide (COS) serves as a direct and effective C1 synthon for the carbonyl group in thiocarbamates. wikipedia.org The synthesis begins with the reaction of an amine with COS to form a thiocarbamate salt. wikipedia.orgaudreyli.com For the N-unsubstituted target molecule, ammonia (B1221849) would be used, which reacts with COS to produce ammonium (B1175870) thiocarbamate. This salt is then used as a nucleophile in an S-alkylation reaction with an appropriate electrophile, such as 2-bromo-N'-phenylacetohydrazide, to yield the final product. This method avoids the use of more hazardous reagents like phosgene (B1210022) and provides a straightforward route to the thiocarbamate functionality. audreyli.com
Alternatively, palladium-catalyzed reactions involving the coupling of disulfides, amines, and carbon monoxide have been developed for thiocarbamate synthesis, offering another potential, albeit more complex, pathway. acs.orgacs.org
| Amine | C1 Source | Alkylating Agent | Conditions | Product |
| Diethylamine | COS | Benzyl Bromide | Base, THF | S-benzyl diethylthiocarbamate |
| Piperidine | COS | Ethyl Iodide | Base, DMF | S-ethyl piperidine-1-carbothioate |
| Pyrrolidine | CO, Diphenyl disulfide | Pd(PPh3)4, 70°C | Toluene | S-phenyl pyrrolidine-1-carbothioate |
| Ammonia | COS | 2-Bromoacetophenone | Base, EtOH | S-(2-oxo-2-phenylethyl) thiocarbamate |
Table 3: Synthesis of Thiocarbamates using Carbonyl Sulfide (COS) and Carbon Monoxide (CO). wikipedia.orgacs.org
A highly effective route to N-unsubstituted S-alkyl thiocarbamates is through the hydrolysis of an organic thiocyanate (R-SCN). This reaction, known as the Riemschneider thiocarbamate synthesis, typically proceeds under acidic conditions. wikipedia.org This pathway aligns perfectly with the third retrosynthetic disconnection and provides a direct method to install the desired functional group.
The synthesis involves two main steps:
Formation of the Thiocyanate Intermediate : The required precursor, N'-phenyl-2-thiocyanatoacetohydrazide, is synthesized via a standard nucleophilic substitution reaction. 2-bromo-N'-phenylacetohydrazide is treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable polar aprotic solvent. Ph-NH-NH-CO-CH2-Br + KSCN → Ph-NH-NH-CO-CH2-SCN + KBr
Hydrolysis to Thiocarbamate : The isolated thiocyanate intermediate is then subjected to acidic hydrolysis. The nitrile carbon is attacked by water, leading to the formation of the thiocarbamate. Ph-NH-NH-CO-CH2-SCN + H2O (H+) → Ph-NH-NH-CO-CH2-S-CO-NH2
This method is particularly valuable as it provides a direct route to the N-unsubstituted thiocarbamate. It should be noted, however, that the Riemschneider synthesis can be inefficient for substrates that are sensitive to concentrated acid. wikipedia.org
| Thiocyanate Precursor | Conditions | Yield (%) |
| Benzyl thiocyanate | H2SO4, then ice water | High |
| p-Chlorobenzyl thiocyanate | H2SO4, then ice water | High |
| tert-Butyl thiocyanate | H2SO4, then ice water | Good |
| p-Nitrophenyl thiocyanate | H2SO4, then ice water | Moderate |
Table 4: Examples of the Riemschneider Thiocarbamate Synthesis. wikipedia.org
One-Pot Multicomponent Reactions for Thiocarbamate Scaffolds
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiocarbamates from simple precursors in a single step, thereby minimizing waste and improving atom economy. While a specific MCR for this compound is not documented, the synthesis of analogous S-alkyl and S-aryl dithiocarbamates often involves the reaction of an amine, carbon disulfide (CS₂), and an electrophile. rsc.orgrsc.org For the target compound, a plausible three-component reaction would involve phenylhydrazine, a source for the thiocarbamate backbone, and a reactive two-carbon electrophile.
Recent advancements have focused on developing simpler and more environmentally friendly one-pot procedures. For instance, a novel synthesis of S-organyl thiocarbamates has been developed using N-formamides as starting materials, which are dehydrated to form isocyanides in situ. These intermediates then react with a sulfoxide (B87167) to yield the final thiocarbamate product. chemistryviews.orgresearchgate.net This approach avoids the use of toxic reagents like phosgene. chemistryviews.org Another efficient one-pot method for S-alkyl thiocarbamates utilizes the Mitsunobu reagent to facilitate the reaction between a thiol, an amine, and carbon dioxide. organic-chemistry.org
The table below illustrates the variety of components used in one-pot syntheses of related thiocarbamate and dithiocarbamate (B8719985) structures.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Amine | Carbon Disulfide | Alkyl Halide | Dithiocarbamate | rsc.org |
| N-formamide | p-Tosyl Chloride | Sulfoxide | S-organyl thiocarbamate | researchgate.net |
| Thiol | Amine | Carbon Dioxide | S-alkyl thiocarbamate | organic-chemistry.org |
| Isocyanide | Thiol | Water | Thiocarbamate | researchgate.net |
Derivatization and Analog Synthesis from this compound Precursors
The structural framework of this compound offers several sites for chemical modification to generate a library of analogs for further research. These modifications can be targeted at the phenylhydrazine moiety, the ethyl chain, or the oxo functionality.
Modification at the Phenylhydrazine Moiety
The phenylhydrazine group is a versatile functional group that can undergo various chemical transformations. Substituents can be introduced onto the phenyl ring to modulate the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, could be employed, though the reactivity would be influenced by the activating/deactivating nature of the hydrazine (B178648) and thiocarbamate groups.
Furthermore, the nitrogen atoms of the hydrazine group itself can be a site for derivatization. For instance, acylation or reaction with aldehydes and ketones could yield corresponding hydrazides or hydrazones, respectively.
Variations on the Ethyl Chain and Oxo Functionality
The ethyl linker and the ketone (oxo) group provide additional opportunities for structural diversification. The length of the alkyl chain connecting the sulfur atom and the oxo group could be extended or shortened by selecting appropriate starting materials during synthesis. The introduction of branching or cyclic structures on this chain is also a feasible modification.
The oxo functionality can be subjected to a range of carbonyl chemistry reactions. For example, reduction of the ketone would yield a secondary alcohol, which could be further functionalized. Reaction with Grignard or organolithium reagents could lead to the formation of tertiary alcohols.
Chemical Stability and Reactivity under Diverse Conditions
The stability of this compound would be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The thiocarbamate linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions. The phenylhydrazine moiety may be sensitive to oxidation. A comprehensive evaluation of its stability profile under a range of conditions would be essential for its handling, storage, and potential applications.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of thiocarbamates is a key area of contemporary research, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, avoiding hazardous reagents, and improving energy efficiency.
Catalyst-Free and Solvent-Free Methodologies
Significant progress has been made in developing catalyst-free and solvent-free synthetic methods for thiocarbamates and related compounds. For dithiocarbamates, a highly efficient, one-pot synthesis has been reported that proceeds at room temperature without any catalyst and under solvent-free conditions, reacting an amine, carbon disulfide, and an alkyl halide. rsc.org This approach is noted for its mild conditions, high yields, and broad applicability. rsc.org
Electrochemical methods also offer a green alternative, enabling the synthesis of S-thiocarbamates from isocyanides and thiols without the need for external metals or chemical oxidants. rsc.org The use of environmentally benign reaction media, such as deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), has also been shown to promote the rapid and efficient synthesis of dithiocarbamates. rsc.org These green solvents can often be recovered and recycled, further enhancing the sustainability of the process. rsc.org
The table below summarizes various green synthetic approaches applicable to thiocarbamate synthesis.
| Green Chemistry Approach | Starting Materials | Key Advantages | Reference |
| Catalyst- & Solvent-Free | Amine, CS₂, Alkyl Halide | High atom economy, mild conditions, simple workup | rsc.org |
| Electrochemical Synthesis | Isocyanide, Thiol | Metal- and oxidant-free, high efficiency | rsc.org |
| Green Solvents (DES, PEG) | Amine, CS₂, Electrophile | Recyclable solvents, fast reaction times | rsc.org |
| Iodine-Catalyzed | Sodium Sulfinate, Isocyanide, Water | Use of stable and odorless sulfur source | researchgate.net |
Microwave-Assisted and Ultrasound-Assisted Synthesis
Conventional synthetic methods often require prolonged reaction times and harsh conditions, which can lead to lower yields and the formation of byproducts. In contrast, microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful "green chemistry" tools that can accelerate reaction rates, improve yields, and enhance product purity. mdpi.com
Microwave-Assisted Synthesis
Microwave irradiation promotes rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes. erowid.org This technique has been successfully employed in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, including thiosemicarbazones and steroidal derivatives. mdpi.comnih.gov For instance, the synthesis of novel steroidal thiosemicarbazone derivatives under solvent-free microwave irradiation resulted in significantly higher yields (84-96%) compared to conventional heating methods (46-62%). nih.gov
A plausible microwave-assisted approach for the synthesis of this compound could involve the reaction of a suitable thiocarbamate precursor with a phenylhydrazine derivative. The use of polar solvents or ionic liquids, which efficiently absorb microwaves, could further enhance the reaction rate. erowid.org The table below illustrates the typical improvements observed in the synthesis of related compounds using microwave assistance.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds
| Compound Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Thiosemicarbazones | 8 hours, lower yields | 20-40 minutes, higher yields | mdpi.com |
| Steroidal Thiosemicarbazones | Not specified, 46-62% | Not specified, 84-96% | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govsinaptec.fr Ultrasound has been effectively used in the synthesis of various organic compounds, including hydrazine carboxamides and dithiocarbamates, often in environmentally benign aqueous media. nih.govresearchgate.net
The synthesis of hydrazine carboxamides, which share a structural similarity with the phenylhydrazino moiety of the target compound, has been shown to be significantly faster and more productive under ultrasonic irradiation compared to conventional methods. nih.govnih.govtandfonline.com An ultrasound-promoted synthesis of this compound could potentially proceed under milder conditions and with shorter reaction times.
Table 2: Examples of Ultrasound-Assisted Synthesis of Related Compounds
| Compound Type | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Hydrazine Carboxamides | Water-glycerol solvent system, 130 W | Faster reaction, higher productivity | nih.govnih.govtandfonline.com |
| Dithiocarbamates | Water, room temperature | Catalyst-free | researchgate.net |
Stereoselective Synthesis Considerations for this compound
The molecular structure of this compound does not inherently contain a chiral center. The core structure consists of a thiocarbamate group linked to an N-acylated phenylhydrazine moiety. However, stereoisomerism could arise from the restricted rotation around the carbon-nitrogen bond of the thiocarbamate and the nitrogen-nitrogen bond of the hydrazine group, leading to the existence of different conformers or atropisomers under certain conditions.
In the absence of any chiral centers in the starting materials or catalysts, the synthesis of this compound would be expected to yield an achiral product. If, however, chiral precursors were to be used, or if the synthesis were to be conducted in the presence of a chiral catalyst or in a chiral solvent, it might be possible to induce some degree of stereoselectivity.
For a molecule of this nature, key considerations for a hypothetical stereoselective synthesis would include:
Introduction of a Chiral Center: Modifying the ethyl linker or the phenyl group with a chiral substituent would introduce a stereocenter, allowing for the synthesis of specific enantiomers or diastereomers.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants could direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step.
Asymmetric Catalysis: Employing a chiral catalyst could enable the enantioselective formation of a particular stereoisomer, should a prochiral center be present in a precursor molecule.
Given the current structural representation of this compound, stereoselective synthesis is not a primary concern unless the synthetic pathway involves chiral elements or the potential for atropisomerism is specifically investigated.
Computational Chemistry and Theoretical Studies on S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular properties. For a comprehensive analysis of S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate, these methods would be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties. While specific studies on this compound are not available, the general approach would involve using a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would provide insights into the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | Difference in energy between the HOMO and LUMO |
Note: This table is for illustrative purposes only, as specific data for the target compound is not available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent regions of varying potential; typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. An MEP map of this compound would be invaluable for identifying its reactive sites and understanding its intermolecular interactions.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, flexibility, and the influence of the surrounding environment, such as a solvent. For this compound, an MD simulation in a solvent like water or DMSO would reveal how the molecule behaves in a more realistic environment, including its conformational flexibility and interactions with solvent molecules. This information is crucial for understanding its behavior in solution.
Molecular Docking Studies for Potential Binding Site Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). While not implying any in vivo efficacy, molecular docking studies could be performed with this compound against various protein targets to identify potential binding sites and interactions. This could provide initial hypotheses about its potential biological targets. The results are typically evaluated using a scoring function that estimates the binding affinity.
QSAR/QSPR Modeling for Structural Feature-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to the property of interest. For this compound, QSAR/QSPR modeling could be used to predict various properties, such as solubility or toxicity, based on its structural features. This would require a dataset of structurally similar compounds with known properties. Such models are valuable for prioritizing compounds for further experimental testing, excluding any direct linkage to human trial outcomes.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers a robust framework for predicting the spectroscopic signatures of molecules like this compound. By utilizing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are crucial for identifying and characterizing the compound, as well as for understanding its electronic structure and vibrational modes.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Methods such as DFT have been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems. mdpi.comnih.govmdpi.com Theoretical calculations can assist in the assignment of experimental vibrational spectra and help in the interpretation of electronic transitions observed in UV-Vis spectra. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with considerable accuracy. These predictions are based on calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular geometry.
For this compound, the predicted chemical shifts are instrumental in assigning the signals in an experimental NMR spectrum. The calculations take into account the electronic environment of each nucleus, providing a theoretical spectrum that can be directly compared with experimental findings. Discrepancies between calculated and experimental values can sometimes be attributed to factors such as intermolecular interactions or solvent effects, which can be further investigated through more advanced computational models. mdpi.com
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| NH (hydrazino) | 9.5 - 10.5 |
| NH (carbamate) | 7.0 - 8.0 |
| Aromatic CH | 6.8 - 7.5 |
| CH₂ | 3.5 - 4.5 |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (hydrazide) | 165 - 175 |
| C=S (thiocarbamate) | 180 - 190 |
| Aromatic C | 110 - 150 |
| CH₂ | 30 - 40 |
Predicted Vibrational Frequencies (IR Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations are essential for assigning the various stretching, bending, and torsional modes of the molecule. For this compound, theoretical predictions can help identify characteristic peaks for functional groups such as the C=O, C=S, N-H, and C-N bonds. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (hydrazino, carbamate) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2950 |
| C=O stretch (hydrazide) | 1650 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C=S stretch (thiocarbamate) | 1050 - 1250 |
Predicted Electronic Transitions (UV-Vis Spectroscopy)
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are valuable for understanding the electronic structure and the nature of the electronic transitions, such as π → π* and n → π* transitions, within the molecule.
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π | 250 - 280 |
| n → π | 320 - 360 |
Mechanistic Investigations of S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate Reactions and Interactions
Elucidation of Reaction Pathways in S-(2-Oxo-2-(2-phenylhydrazino)ethyl) Thiocarbamate Synthesis
The synthesis of this compound can be logically approached through a multi-step pathway involving standard organic transformations. A plausible synthetic route would involve the sequential formation of the hydrazide and thiocarbamate functionalities.
One rational pathway commences with a haloacetyl precursor, such as chloroacetyl chloride. The first step involves a nucleophilic acyl substitution reaction with phenylhydrazine (B124118). In this reaction, the more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the intermediate, 2-chloro-N'-phenylacetohydrazide.
The second step is a nucleophilic aliphatic substitution. The 2-chloro-N'-phenylacetohydrazide intermediate possesses an electrophilic carbon atom adjacent to the chlorine. A nucleophilic source of the thiocarbamate group, such as an ammonium (B1175870) or alkali metal thiocarbamate salt, can then be used to displace the chloride ion. This SN2 reaction forms the final C-S bond, yielding this compound.
Alternative synthetic strategies could involve the reaction of thiols with isocyanates or the use of phosgene (B1210022) derivatives, which are common methods for thiocarbamate synthesis. researchgate.netresearchgate.netorganic-chemistry.org For instance, a protocol using the Mitsunobu reagent to facilitate the reaction between a thiol, an amine, and carbon dioxide represents a milder approach to forming S-alkyl thiocarbamates. organic-chemistry.org Another method involves the thioacylation of nucleophiles using an activated thiourea (B124793) derivative. organic-chemistry.org
Mechanistic Studies of Chemical Stability and Degradation Pathways
The chemical stability of this compound is primarily dictated by the lability of its hydrazide and S-thiocarbamate ester linkages, both of which are susceptible to hydrolysis under specific conditions.
Hydrazide/Hydrazone Moiety Degradation: The phenylhydrazide part of the molecule is structurally related to phenylhydrazones, which are known to be labile, particularly in acidic environments. nih.govresearchgate.net The generally accepted mechanism for the acid-catalyzed hydrolysis of hydrazones involves two main steps: the nucleophilic addition of a water molecule to the C=N bond, followed by the decomposition of the resulting carbinolamine intermediate. acs.org For the subject molecule, acid catalysis would involve protonation of the amide carbonyl oxygen or a nitrogen atom, enhancing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate would cleave the C-N bond, yielding S-(2-oxoethyl) thiocarbamate and phenylhydrazine.
Thiocarbamate Moiety Degradation: The S-thiocarbamate ester linkage is prone to hydrolysis, especially under alkaline conditions. Studies on S-aryl thiocarbamates have confirmed that alkaline hydrolysis proceeds through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.govrsc.org This pathway is initiated by the deprotonation of the nitrogen atom of the thiocarbamate by a base (e.g., hydroxide ion), forming an anionic conjugate base. This is followed by the rate-limiting elimination of the thiolate leaving group (⁻S-CH₂-C(=O)-NHNHPh), which generates a highly reactive isocyanate intermediate (HN=C=O). The isocyanate is then rapidly trapped by water to form an unstable carbamic acid, which decomposes to ammonia (B1221849) and carbon dioxide. While this mechanism is established for S-aryl esters, S-alkyl thiocarbamates are expected to follow a similar base-catalyzed pathway. Thiocarbamates are generally stable compounds in the absence of water but can be degraded by soil microorganisms. ucanr.edu
Investigation of Tautomerism and Isomerization Processes (e.g., keto-enol tautomerism in related structures)
This compound can exist in several tautomeric forms due to the presence of multiple functional groups capable of proton migration. The principal equilibrium is the keto-hydrazone ⇌ azo-enol tautomerism, characteristic of many azo dyes and related compounds. researchgate.netsemanticscholar.orgrsc.org
Keto-Hydrazone Form: This is the structure as named, containing a carbonyl group adjacent to the hydrazide linkage. This form is often favored in polar solvents and at neutral pH. rsc.org
Azo-Enol Form: This tautomer is formed by the migration of a proton from the α-carbon (adjacent to the keto group) to the carbonyl oxygen, and a subsequent rearrangement of double bonds within the hydrazone moiety. More accurately for this structure, an enol-hydrazide form H₂N-C(=O)-S-CH=C(OH)-NH-NH-Ph and an azo-like tautomer H₂N-C(=O)-S-CH₂-C(OH)=N-NH-Ph can be considered. Studies on analogous azo compounds often show that the hydrazone tautomer is thermodynamically more stable. researchgate.net
Other potential tautomeric equilibria include:
Amide-Imidic Acid Tautomerism: The primary amide of the thiocarbamate group (-C(=O)NH₂) can exist in equilibrium with its imidic acid form (-C(OH)=NH).
Hydrazone-Azo Tautomerism: The core phenylhydrazide linkage can exhibit tautomerism between the hydrazone (-C=N-NH-) and azo (-C=N=N-) forms, though this is more typical in true azo dyes. The keto-hydrazone form is generally found to be more stable than the azo-enol form. researchgate.netpurdue.edu
The relative stability and population of these tautomers are influenced by several factors, including solvent polarity, pH, temperature, and the potential for intra- and intermolecular hydrogen bonding. semanticscholar.orgrsc.org
| Tautomer Name | Structural Description | Key Features |
|---|---|---|
| Keto-Hydrazide | -S-CH₂-C(=O)-NH-NH-Ph | Contains a carbonyl (keto) group and a hydrazide linkage. Generally the most stable form. |
| Enol-Hydrazide | -S-CH=C(OH)-NH-NH-Ph | Contains a hydroxyl (enol) group and a C=C double bond. Stabilized by conjugation. |
| Amide (Thiocarbamate) | H₂N-C(=O)-S- | Standard primary amide group on the thiocarbamate moiety. |
| Imidic Acid (Thiocarbamate) | HN=C(OH)-S- | Tautomer of the thiocarbamate's amide group. |
Kinetic and Thermodynamic Aspects of Chemical Transformations
The rates and equilibria of reactions involving this compound can be inferred from kinetic and thermodynamic data of related transformations.
Kinetics:
Synthesis (Hydrazone Formation): The formation of phenylhydrazones from carbonyl compounds is a well-studied reaction. The mechanism involves an initial nucleophilic addition to form a carbinolamine intermediate, followed by a rate-determining dehydration step. rsc.orgacs.org The reaction rate exhibits a characteristic bell-shaped pH-rate profile, with the maximum rate typically occurring around pH 4-5, where there is sufficient acid to catalyze the dehydration step without excessively protonating the nucleophilic hydrazine (B178648).
| Compound | Second-Order Rate Constant (k, M⁻¹min⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| HDI-CME | 3.36 x 10² | 70.6 |
| TDI-CME | 2.49 x 10⁴ | 46.1 |
| MDI-CME | 5.78 x 10⁴ | 44.5 |
Thermodynamics: The tautomeric equilibria are governed by the relative thermodynamic stabilities of the different forms. Computational studies on related azo dyes consistently show that the keto-hydrazone tautomer is thermodynamically more stable than the azo-enol form, often by a significant margin. researchgate.net Hydrolysis reactions of both ester and hydrazide linkages are generally considered to be thermodynamically favorable (exergonic), driven by the formation of more stable products.
Role of Catalysis in this compound Reactivity
Catalysis plays a crucial role in mediating the synthesis, degradation, and isomerization of this compound.
Acid Catalysis: Both the formation and hydrolysis of the hydrazide linkage are subject to acid catalysis. acs.orgnih.gov In synthesis, protonation of the carbonyl oxygen of a precursor increases its electrophilicity, facilitating attack by phenylhydrazine. In hydrolysis, protonation of the hydrazide nitrogen makes the imine carbon more susceptible to nucleophilic attack by water. nih.gov The Riemschneider synthesis, a method for producing thiocarbamates, also proceeds under acidic conditions. wikipedia.org
Base Catalysis: The degradation of the thiocarbamate moiety is significantly accelerated by bases via the E1cB mechanism, as discussed previously. nih.govrsc.org This involves the deprotonation of the amide nitrogen, which is the key initiating step.
Nucleophilic Catalysis: The formation of hydrazones can be accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives. nih.gov These catalysts operate by first forming a more reactive Schiff base (imine) intermediate with the carbonyl compound, which is then more readily attacked by the hydrazine.
Metal Catalysis: While less common for these specific transformations, transition metal catalysts are employed in other reactions involving thiocarbamates. For example, ruthenium pincer complexes have been shown to effectively catalyze the hydrogenation of thioesters and thiocarbamates to their corresponding alcohols, thiols, and amines. nih.govacs.org
Structure Activity Relationship Sar Studies of S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate Analogues
Systematic Modification Strategies for SAR Exploration
Systematic modification of the lead compound, S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate, is essential for mapping its SAR profile. This involves the independent and combined alteration of its core components to probe the specific requirements for activity.
The thiocarbamate group (-NH-C(S)-S-) is a critical functional moiety, and its activity can be modulated by substitutions on the nitrogen and sulfur atoms.
N-Substitution: The nitrogen atom of the thiocarbamate is a key site for modification. Introducing various substituents can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile. For instance, in related series of N-phenylthiocarbamates, substitutions on the N-phenyl ring have been shown to significantly impact biological activity. Mono- and di-substitution with different functional groups can fine-tune the electronic properties and steric bulk, leading to enhanced potency.
S-Substitution: The sulfur atom in the thiocarbamate linkage is crucial. While the parent compound has an ethyl linker attached to the sulfur, SAR studies on other S-substituted thiocarbamates indicate that the nature of this group is a determinant of activity. In some classes of compounds, S-alkylation or S-aralkylation has been shown to decrease biological activity, suggesting that an unsubstituted or specifically substituted S-position might be optimal for interaction with a target.
The table below summarizes hypothetical modifications to the thiocarbamate moiety and their potential impact based on general principles observed in related compound series.
Table 1: Hypothetical SAR of the Thiocarbamate Moiety| Modification Site | Substituent (R) | Expected Impact on Properties | Potential Effect on Activity |
|---|---|---|---|
| Nitrogen (N-R) | Small Alkyl (e.g., -CH₃) | Increases lipophilicity, adds steric bulk. | May enhance or decrease activity depending on pocket size. |
| Aryl (e.g., -Phenyl) | Introduces aromatic interactions, increases rigidity. | Can significantly alter binding mode and potency. | |
| Acyl (e.g., -C(O)CH₃) | Reduces basicity, introduces H-bond acceptor. | May decrease activity if H-bond donation is critical. | |
| Sulfur (S-R) | Unsubstituted (-H) | Increases polarity, potential for thiol interactions. | Activity may be lost if the linker is essential. |
| Short Alkyl Chain | Modulates lipophilicity and linker flexibility. | Chain length is often critical for optimal positioning. |
Impact of Variations in the Phenylhydrazine (B124118) Group
The phenylhydrazine group offers a wide scope for modification, particularly on the phenyl ring. Altering the substituents on this ring can modulate the electronic and steric properties of the entire molecule.
SAR studies on various classes of phenylhydrazine and phenylhydrazone derivatives have consistently shown that the nature and position of substituents on the phenyl ring are critical for biological activity.
Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) can significantly alter the electron density of the aromatic ring and the adjacent hydrazine (B178648) moiety. In studies of N'-phenylhydrazides, EWGs were found to enhance antifungal activity by reducing the stability of resulting free radicals. bohrium.com
Positional Isomerism: The position of the substituent (ortho, meta, or para) is also crucial. For many biologically active phenylhydrazones, para-substitution is preferred as it avoids steric hindrance near the core of the molecule. However, ortho-substituents, such as a hydroxyl group, can form intramolecular hydrogen bonds, which may pre-organize the molecule into a bioactive conformation.
The following table illustrates the established effects of phenyl ring substitutions in analogous phenylhydrazone series, which can be extrapolated to the target compound.
Table 2: SAR Findings for Phenyl Ring Substitutions in Phenylhydrazone Analogues| Compound Series | Substituent (Position) | Observation | Reference |
|---|---|---|---|
| Antifungal Phenylhydrazones | Electron-withdrawing groups | Generally increased activity. | nih.gov |
| Antifungal N'-Phenylhydrazides | Halogens (e.g., -Cl, -F) at meta position | Showed potent activity against fungal strains. | bohrium.com |
| Laccase Inhibitor Hydrazones | Bulky groups (e.g., tert-butyl) | Favored strong interaction with the binding pocket. | nih.gov |
Influence of Linker Modifications
The ethyl group serves as a linker connecting the thiocarbamate sulfur to the oxo-phenylhydrazino scaffold. The length, rigidity, and chemical nature of this linker are defining factors for the spatial orientation of the two key moieties.
Varying Chain Length: Modifying the length of the alkyl chain can determine whether the molecule can adopt an optimal conformation to interact with its biological target. Studies on other molecular scaffolds have shown that increasing linker length can enhance binding affinity up to a certain point, after which activity may decrease due to entropic penalties or steric clashes. mdpi.com
Introducing Functional Groups: The incorporation of functional groups within the linker, such as amides or ethers, can alter its flexibility and polarity. For instance, replacing a flexible alkyl chain with a more rigid cyclic or unsaturated linker (e.g., propenyl) would restrict conformational freedom, which can be beneficial if it locks the molecule into its bioactive conformation. In the context of antibody-drug conjugates, linker stability and cleavability are paramount, and modifications such as introducing amide bonds have been shown to dramatically improve serum stability. cambridgemedchemconsulting.com
Electronic and Steric Factors Governing Compound Behavior
The biological activity of this compound analogues is governed by a combination of electronic and steric factors. Quantitative Structure-Activity Relationship (QSAR) studies on related compound classes help to deconstruct these contributions.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. For example, a 3D-QSAR study on antifungal tetronic acid derivatives containing a substituted phenylhydrazine moiety revealed specific steric and electronic requirements for activity. nih.gov
CoMFA Analysis: This method calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the molecules. For the phenylhydrazine-tetronic acid series, the CoMFA model indicated that bulky substituents at the para-position of the phenyl ring were detrimental to activity, suggesting a sterically constrained binding pocket. nih.gov Conversely, electropositive potential in certain regions enhanced activity.
CoMSIA Analysis: CoMSIA provides a more detailed picture by evaluating five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. The CoMSIA model for the same series showed that hydrophobic and hydrogen bond donor characteristics were significant predictors of activity. nih.gov Favorable hydrophobic regions were identified around the phenyl ring, while H-bond donor-favorable regions were located near the hydrazine -NH group. nih.gov
These findings suggest that for this compound analogues:
Steric Factors: The size and shape of substituents on both the thiocarbamate and the phenylhydrazine rings must be optimized to fit within the geometric constraints of the target's binding site.
Electronic Factors: The electronic nature of the substituents influences key interactions. Electron-withdrawing groups on the phenyl ring can enhance the hydrogen bond donating capacity of the hydrazine NH protons, while the electrostatic potential around the thiocarbonyl (C=S) group is critical for polar interactions.
Pharmacophore Modeling for Hypothetical Molecular Recognition
Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. In the absence of a known crystal structure, a ligand-based pharmacophore model can be hypothesized for this compound analogues based on their common structural features.
A hypothetical pharmacophore model for this scaffold would likely include the following features:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the oxo-ethyl linker and the thiocarbonyl sulfur (C=S) are strong hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The two -NH- groups of the hydrazine linker and the -NH- of the thiocarbamate are potent hydrogen bond donors.
Hydrophobic/Aromatic Feature (HY/AR): The phenyl ring provides a large hydrophobic surface capable of engaging in van der Waals or π-stacking interactions.
Studies on other compound classes have successfully used such models to identify key interaction points. For instance, a pharmacophore model for corticotropin-releasing factor 1 antagonists identified two HBA, one HBD, two hydrophobic, and one aromatic ring as essential features for high-affinity binding. nih.gov This approach allows for the virtual screening of compound libraries to find new molecules that match the essential features, guiding the design of novel analogues.
Bioisosteric Replacements and Their Effects on Analogues
Bioisosteric replacement involves substituting one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. Several bioisosteric modifications can be proposed for the this compound scaffold.
Thiocarbamate Moiety Replacements: The thiocarbamate group is a key structural motif. Its C=S bond is less polarized than the C=O bond of a carbamate (B1207046), and the sulfur atom is a weaker hydrogen bond acceptor than oxygen.
Thiocarbamate to Carbamate: Replacing the thiocarbonyl (C=S) with a carbonyl (C=O) to form a carbamate analogue would increase the hydrogen bond accepting strength of that position. nih.gov This could enhance or disrupt binding depending on the nature of the target's active site.
Thiocarbamate to Thiourea (B124793)/Urea: Replacing the S-linker atom with a nitrogen atom would convert the moiety into a thiourea or urea. Thioureas and ureas are privileged structures in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors. nih.gov SAR studies on other scaffolds have shown that this replacement can fundamentally alter biological activity. bohrium.comnih.gov
Phenyl Ring Replacements: The phenyl ring can be replaced with various bioisosteres to modulate properties like metabolic stability and solubility.
Heterocyclic Rings: Replacing the phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) can introduce additional hydrogen bonding capabilities or alter the molecule's electronic distribution and metabolic profile.
Fluorinated Rings: Strategic placement of fluorine atoms on the phenyl ring can block sites of metabolic oxidation without significantly increasing steric bulk.
The following table summarizes common bioisosteric replacements relevant to the target compound.
Table 3: Potential Bioisosteric Replacements and Their Rationale| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Thiocarbamate (-NHCS-) | Carbamate (-NHCO-) | Modulate H-bond strength and polarity. | nih.gov |
| Thiocarbamate (-NHCS-) | Thiourea (-NHCSNH-) | Alter H-bonding geometry and donor/acceptor pattern. | bohrium.comnih.gov |
| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor (N atom), alter electronics, improve solubility. | hyphadiscovery.com |
| Phenyl Ring | Thienyl Ring | Reduce lipophilicity, alter metabolic profile. | hyphadiscovery.com |
In Vitro Biological Probes and Molecular Target Exploration of S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate Excluding Clinical Applications and Safety
Enzyme Inhibition Studies (In Vitro)
Enzyme inhibition assays are fundamental in pharmacology to determine how a molecule interacts with specific enzymes. These studies measure the reduction in enzyme activity in the presence of the test compound, often determining the concentration required for 50% inhibition (IC50).
Cholinesterase Enzyme Inhibition Profiles
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Inhibition of these enzymes is a primary strategy for managing conditions like Alzheimer's disease.
Assay Methodology: The most common in vitro method to assess cholinesterase inhibition is the spectrophotometric Ellman's method. nih.gov This assay measures the activity of cholinesterases by detecting the product of substrate hydrolysis. nih.gov Specifically, the enzyme hydrolyzes a substrate like acetylthiocholine, producing thiocholine. Thiocholine then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, which can be quantified by measuring its absorbance. nih.gov The inhibitory potency of a test compound is determined by its ability to reduce the rate of this color formation.
Relevance of the Thiocarbamate Moiety: Compounds containing carbamate (B1207046) and thiocarbamate structures have been widely investigated as cholinesterase inhibitors. nih.gov For instance, a study on various salicylanilide (B1680751) N,N-disubstituted (thio)carbamates showed weak to moderate inhibition of both AChE and BChE, with IC50 values ranging from 1.60 to 311.0 µM. nih.gov Other research found that while parent thiocarbamate herbicides had no effect on AChE activity, their sulphoxide metabolites produced dose-related inhibition. nih.gov Although no specific data exists for S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate, its thiocarbamate group suggests that evaluating its activity against cholinesterases would be a logical step in its biological profiling.
Histone Demethylase (LSD1) Inhibition Assays
Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. Its dysregulation is implicated in various cancers, making it a significant therapeutic target.
Assay Methodologies: Several in vitro biochemical assays are available to measure LSD1 activity and its inhibition. nih.gov
Peroxidase-Coupled Assay: This is a common fluorescence-based method where the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reacts with a probe (e.g., ADHP) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin. nih.govcaymanchem.com The signal intensity is proportional to LSD1 activity.
Antibody-Based Assays: These methods use specific antibodies to detect the demethylated histone product. In one format, a biotinylated histone peptide substrate is incubated with LSD1, then captured on a streptavidin-coated plate. The demethylated product is then detected using a primary antibody and a fluorophore-conjugated secondary antibody. nih.govepigentek.comepigentek.com
Mass Spectrometry: This technique offers a sensitive, label-free way to directly measure the change in mass of the substrate peptide as it is demethylated. nih.gov
Relevance of the Hydrazino Group: The hydrazine (B178648) (-NH-NH-) moiety present in this compound is a key structural feature in several known inhibitors of amine oxidases, the family to which LSD1 belongs. nih.gov This structural alert suggests that the compound could potentially interact with the LSD1 active site. However, without direct experimental testing, its inhibitory activity remains hypothetical.
Other Relevant Enzyme Systems (e.g., carbonic anhydrase inhibitors, if structurally related)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govnih.gov
Assay Methodology: CA inhibition is typically measured using a stopped-flow CO₂ hydrase assay. This method determines the enzyme's ability to catalyze the CO₂ hydration reaction. The IC50 or Ki (inhibition constant) values are then calculated for the test compound.
Relevance of the Thiocarbamate Moiety: The dithiocarbamate (B8719985) (-NCS₂⁻) functional group has been identified as a potent zinc-binding group and a new class of carbonic anhydrase inhibitors. rsc.org These compounds coordinate to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov Studies on various mono- and di-thiocarbamates have demonstrated effective inhibition of multiple CA isoforms, with inhibition constants (Ki) in the nanomolar to low micromolar range. nih.govtandfonline.com Given that this compound contains a related thiocarbamate group, it is structurally plausible that it could exhibit inhibitory activity against carbonic anhydrases, though this has not been experimentally verified.
Cellular Pathway Modulation (In Vitro)
Beyond direct enzyme inhibition, it is crucial to understand how a compound affects complex cellular processes. In vitro cell-based assays provide insights into a compound's influence on signaling pathways, cell viability, and programmed cell death.
Nitric Oxide (NO) Production Modulation in Cell Lines
Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Its production can be modulated by external compounds.
Assay Methodology: The most common method for quantifying NO production in cell culture is the Griess assay. nih.gov NO is an unstable molecule with a very short half-life, but in aqueous solution, it is rapidly converted to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) products. nih.govcellbiolabs.com The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant. cellbiolabs.com First, nitrate is converted to nitrite using a nitrate reductase enzyme. Then, the total nitrite reacts with Griess reagents to form a colored azo dye, the absorbance of which is measured with a spectrophotometer and is proportional to the amount of NO produced. nih.govcellbiolabs.com Murine macrophage cell lines like RAW 264.7 are often used as models for these studies. nih.gov
Apoptosis Induction in Select Cancer Cell Lines (in vitro mechanistic studies, not efficacy)
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. The ability of cancer cells to evade apoptosis is a hallmark of the disease, and many anticancer agents function by inducing it. sigmaaldrich.comqima-lifesciences.com
Assay Methodologies: Several in vitro assays are used to detect and quantify apoptosis. thermofisher.com
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. In the early stages of apoptosis, the lipid phosphatidylserine (B164497) translocates from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that binds specifically to this exposed phosphatidylserine. qima-lifesciences.com Propidium iodide is a fluorescent dye that can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic or necrotic cells. qima-lifesciences.com By using both stains, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. plos.org
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of key caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates to confirm that cell death is occurring through the apoptotic pathway. sigmaaldrich.com
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. sigmaaldrich.com
Investigating whether this compound can induce apoptosis in cancer cell lines would be a critical step in exploring its potential as a molecular probe for cancer biology research. abcam.com
Cell Cycle Arrest Mechanisms (in vitro)
A comprehensive search of scientific literature reveals no available studies investigating the in vitro effects of this compound on cell cycle progression or its potential mechanisms of inducing cell cycle arrest in any cell lines.
Antimicrobial Activity Against Model Organisms (In Vitro)
There is currently no published research detailing the antimicrobial properties of this compound.
Antibacterial Screening Against Gram-Positive and Gram-Negative Strains
No studies were found that have performed in vitro antibacterial screening of this compound against any strains of Gram-positive or Gram-negative bacteria. Consequently, there is no data available on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against these organisms.
Mycobactericidal Activity (if identified in literature)
No literature has been identified that investigates the mycobactericidal potential of this compound against any species of Mycobacterium.
Receptor Binding Assays (In Vitro)
There are no published in vitro receptor binding assays for this compound. Therefore, its affinity and selectivity for any specific biological receptors remain undetermined.
Protein-Ligand Interaction Studies (e.g., molecular docking, binding kinetics)
No protein-ligand interaction studies, such as molecular docking simulations or experimental binding kinetics analyses, have been reported for this compound. As a result, its potential molecular targets and binding interactions at a molecular level are currently unknown.
Role of S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate As a Synthon in Organic Synthesis
Precursor for Heterocyclic Ring Systems
The structural features of S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate make it an ideal starting material for the synthesis of several important classes of heterocyclic compounds. The presence of nitrogen, sulfur, and reactive carbonyl and methylene (B1212753) groups allows for a range of cyclization reactions to form stable ring structures.
The thiocarbamate moiety within this compound is a key functional group for the synthesis of thiazole (B1198619) and thiazolidinone derivatives. These heterocyclic systems are of great interest due to their wide range of biological activities. The synthesis of these rings typically involves the reaction of a sulfur-containing starting material with a suitable electrophile.
One common strategy for the synthesis of thiazoles involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. In a similar vein, thiosemicarbazone derivatives, which are structurally related to the subject compound, can react with various reagents to yield thiazole derivatives. For instance, the reaction of thiosemicarbazones with α-haloketones or other suitable electrophiles can lead to the formation of the thiazole ring. nih.gov
Thiazolidinones, which are saturated derivatives of thiazoles, can also be readily synthesized from thiocarbamate-containing precursors. A well-established method involves the reaction of thiosemicarbazides with chloroacetic acid or its esters. ekb.eg This reaction proceeds through an initial nucleophilic attack of the sulfur atom on the α-carbon of the chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the thiazolidin-4-one ring. researchgate.net Given the structural analogy, this compound could be expected to react in a similar manner with α-haloacids or esters to afford N-substituted thiazolidinone derivatives.
The following table summarizes representative reactions for the synthesis of thiazoles and thiazolidinones from related sulfur-containing precursors.
| Starting Material | Reagent | Product | Reference |
| Thiosemicarbazone | p-Substituted phenacyl bromides | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |
| Thiosemicarbazide | Chloroacetic acid | 4-Thiazolidinones | ekb.eg |
| Schiff's base of 2-amino-4-(2-naphthalenyl) thiazole | Thioglycolic acid | 2-Thiazolidinones | ekb.eg |
| 2-Hydrazinyl-N-phenyl-2-thioxoacetamide | Ethyl chloroacetate | Thiazolidinone derivatives | mdpi.com |
The phenylhydrazone moiety in this compound is a key precursor for the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities. A common method for the synthesis of 2-pyrazolines is the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. nih.gov In the case of this compound, the pre-existing phenylhydrazone can react with suitable three-carbon synthons to form the pyrazoline ring.
The thiocarbamate and hydrazone functionalities together provide the necessary atoms for the construction of thiadiazole rings. 1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides or their derivatives with various reagents. For example, the reaction of methyl 2-methylenehydrazinecarbodithioates with ethyl 2-chloro-2-(2-phenylhydrazono)acetate can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives through the intermediacy of a thiohydrazonate. nih.gov
The table below presents examples of reactions leading to the formation of pyrazoline and thiadiazole derivatives from analogous starting materials.
| Starting Material | Reagent(s) | Product | Reference |
| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine, copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | nih.gov |
| Methyl 2-methylenehydrazinecarbodithioates | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate, triethylamine | Ethyl 5-({[1H-pyrazol-4-yl]methylene}hydrazono)-1,3,4-thiadiazole-2-caboxylates | nih.gov |
| 2-Hydrazinyl-N-phenyl-2-thioxoacetamide | Ethyl chloroformate, triethylamine | 5-Oxo-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | ekb.eg |
Quinoline (B57606) and quinazolinone scaffolds are important pharmacophores found in numerous biologically active compounds. While direct synthesis of these ring systems from this compound is not extensively documented, the reactivity of its functional groups suggests potential applications in their synthesis.
Quinazolinones are fused heterocyclic systems that can be synthesized through various methods, often starting from anthranilic acid or its derivatives. nih.govresearchgate.net A key starting material for a variety of 2,3-disubstituted quinazolinones is 2-thioxo-3-phenyl quinazolin-4(3H)-one. sapub.org This highlights the utility of sulfur-containing functional groups in the construction of the quinazolinone ring. It is conceivable that this compound could be utilized in multi-step synthetic sequences leading to quinazolinone derivatives, where the thiocarbamate moiety could be transformed into a key intermediate for cyclization.
The synthesis of quinolines often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or related reactions. The phenylhydrazino group of the title compound could potentially be transformed into an aniline (B41778) derivative, which could then undergo cyclization to form a quinoline ring.
The unique combination of functional groups in this compound makes it a promising candidate for the synthesis of novel and complex heterocyclic scaffolds through various cyclization reactions. The presence of both a nucleophilic sulfur atom and electrophilic carbonyl carbons, along with the reactive phenylhydrazone moiety, allows for a range of intramolecular and intermolecular cyclization pathways.
One such possibility is the exploration of pericyclic reactions. For instance, 3-oxo-2-arylhydrazonopropanals have been shown to undergo 6π-electrocyclization reactions to form pyrido[3,2-c]cinnolines. mdpi.com This type of reaction demonstrates the potential of hydrazone derivatives to participate in sophisticated cyclization cascades to generate fused heterocyclic systems. The phenylhydrazone portion of this compound could potentially undergo similar transformations under appropriate conditions, leading to the formation of novel polycyclic scaffolds.
Intermediate in Complex Molecule Construction
Beyond its role as a precursor for simple heterocyclic systems, this compound has the potential to serve as a key intermediate in the construction of more complex molecules. Its functional groups can be selectively modified to introduce additional complexity and to allow for its incorporation into larger molecular frameworks.
The active methylene group flanked by the carbonyl and thiocarbamate groups can be a site for further functionalization. For example, it could undergo alkylation, acylation, or condensation reactions to introduce new substituents. These modifications would generate a library of derivatives with diverse structures and properties, which could then be used in the synthesis of more elaborate target molecules.
The phenylhydrazone moiety can also be a point of diversification. The phenyl ring can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Furthermore, the hydrazone linkage itself can be cleaved under specific conditions to reveal a ketone and a hydrazine (B178648), providing another avenue for synthetic elaboration.
Ligand Design for Metal Coordination Chemistry
The presence of multiple heteroatoms, including nitrogen and sulfur, makes this compound an excellent candidate for the design of novel ligands for metal coordination chemistry. Thiosemicarbazones, which share the N-N-C=S linkage, are well-known for their ability to coordinate with a wide range of metal ions, typically acting as bidentate N,S-donor ligands. nih.govmdpi.com This coordination often leads to the formation of stable five-membered chelate rings. nih.gov
Similarly, thiocarbamates have been increasingly utilized as ligands in coordination chemistry. The soft sulfur atom of the thione group readily coordinates to various transition metals. mdpi.com The combination of the thiocarbamate and phenylhydrazone moieties in this compound offers multiple potential coordination sites. Depending on the metal ion and the reaction conditions, it could coordinate in a monodentate, bidentate, or even polydentate fashion.
The potential coordination modes of this compound are summarized in the table below.
| Potential Donor Atoms | Coordination Mode | Potential Chelate Ring Size |
| S (thione) | Monodentate | - |
| N (hydrazone), S (thione) | Bidentate | 5-membered |
| O (carbonyl), N (hydrazone) | Bidentate | 5-membered |
| O (carbonyl), N (hydrazone), S (thione) | Tridentate | Fused 5- and 5-membered |
The resulting metal complexes could exhibit interesting structural, electronic, and catalytic properties. The ability to tune the electronic and steric properties of the ligand through substitution on the phenyl ring provides a means to systematically modify the properties of the corresponding metal complexes.
Future Research Directions and Unexplored Avenues in S 2 Oxo 2 2 Phenylhydrazino Ethyl Thiocarbamate Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiocarbamates has traditionally relied on methods that may involve hazardous reagents or produce significant waste. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Future research should prioritize the development of novel and sustainable synthetic routes to S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate. Key areas of investigation could include:
Catalytic Carbonylations: Exploring the use of transition-metal catalysts to facilitate the carbonylation of appropriate precursors under milder conditions, potentially utilizing carbon monoxide or carbon dioxide as a C1 source. researchgate.netorganic-chemistry.org This approach could enhance atom economy and reduce the reliance on toxic phosgene (B1210022) derivatives.
One-Pot Syntheses: Designing one-pot, multi-component reactions that combine the starting materials—a phenylhydrazine (B124118) derivative, a source of the thiocarbamate sulfur, and an ethylating agent—in a single, efficient process. researchgate.netresearchgate.net Such strategies streamline synthesis, minimize purification steps, and reduce solvent consumption.
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as biomass-derived 2-methyltetrahydrofuran, and in situ generated reagents to create a more sustainable synthetic protocol. researchgate.net The development of solvent-free or aqueous reaction conditions would also represent a significant advancement.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Carbonylation | High atom economy, use of C1 feedstocks, milder reaction conditions. | Catalyst design and optimization, substrate scope exploration. |
| One-Pot Synthesis | Reduced reaction time, minimized waste, increased efficiency. | Reaction condition screening, mechanistic investigations. |
| Green Chemistry | Reduced environmental impact, safer protocols. | Use of renewable solvents, development of aqueous syntheses. |
Exploration of Enantioselective Synthesis
The presence of a stereocenter in derivatives of this compound opens the door for the exploration of enantioselective synthesis. The development of methods to control the stereochemistry of this class of compounds is crucial for potential applications where chirality plays a key role. Future research in this area could focus on:
Chiral Catalysis: The use of chiral catalysts, such as palladium complexes with chiral phosphine (B1218219) ligands, in rearrangement reactions of precursor molecules to induce asymmetry and produce enantiomerically enriched S-allylic thiocarbamates. researchgate.net
Biocatalysis: Employing enzymes, such as nitrilases, to perform dynamic kinetic resolutions of racemic precursors, offering a mild and highly selective route to enantiomerically pure thiocarboxylic acids that could serve as intermediates. nih.gov
| Enantioselective Method | Principle | Potential Outcome |
| Chiral Catalysis | Transition-metal catalyzed asymmetric rearrangement. | High enantiomeric excess of chiral thiocarbamates. researchgate.net |
| Biocatalysis | Enzymatic dynamic kinetic resolution of racemic precursors. | Access to enantiopure intermediates under mild conditions. nih.gov |
Advanced Mechanistic Characterization of Bio-interactions (beyond clinical implications)
While the direct clinical implications are beyond the scope of this discussion, understanding the fundamental bio-interactions of this compound at a molecular level is a critical area for future research. Investigations could delve into:
Enzyme Inhibition: Given that many thiocarbamates exhibit biological activity, studies could explore the interaction of this specific compound with various enzymes. Mechanistic studies could elucidate the mode of binding and the nature of the inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).
Self-Immolative Behavior: Investigating whether the thiocarbamate moiety can be triggered to undergo self-immolation, leading to the release of carbonyl sulfide (B99878) (COS), which is then hydrolyzed to hydrogen sulfide (H₂S). acs.orgresearchgate.net This could be explored in the context of developing probes for biological signaling molecules.
Materials Science Applications (e.g., polymers, functional materials)
The thiocarbamate functional group can be incorporated into polymeric structures, opening up avenues for the development of novel materials with unique properties. nih.govacs.orgnih.govresearchgate.netgoogle.com Future research on this compound in materials science could include:
Polymer Synthesis: Investigating the polymerization of monomers containing the this compound moiety. This could involve techniques such as step-growth polymerization to create poly(thiocarbamate)s. nih.govacs.orgresearchgate.netgoogle.com
Functional Polymers: Exploring the potential of these polymers as functional materials. For instance, the incorporation of sulfur atoms can lead to polymers with high refractive indices. nih.govacs.orgresearchgate.net The presence of the phenylhydrazino group might also impart specific functionalities, such as metal-ion binding capabilities, leading to applications in sensor technology. nih.govacs.orgresearchgate.net
Photocured Films: Investigating the use of thiol-ene chemistry in conjunction with the thiocarbamate structure to produce photocured films with enhanced physical and mechanical properties, such as high glass transition temperatures and refractive indices. radtech.org
| Material Type | Potential Property | Research Direction |
| Poly(thiocarbamate)s | High refractive index, metal-ion binding. | Monomer synthesis and polymerization studies. nih.govacs.orgresearchgate.netgoogle.com |
| Photocured Films | Enhanced thermal and optical properties. | Formulation and curing studies. radtech.org |
Role in Supramolecular Chemistry and Self-Assembly
The dithiocarbamate (B8719985) ligand, a close relative of the thiocarbamate group, has been shown to be a versatile building block in the construction of complex supramolecular architectures through metal-directed self-assembly. nih.gov This suggests that this compound could also play a significant role in this field. Future research could explore:
Ligand Design: Synthesizing derivatives of this compound that are designed to coordinate with metal ions, leading to the formation of well-defined structures such as macrocycles, cages, and catenanes.
Self-Assembled Monolayers: Investigating the ability of this compound and its derivatives to form self-assembled monolayers (SAMs) on metal surfaces, which could have applications in molecular electronics and surface functionalization. researchgate.net
Nanoparticle Stabilization: Exploring the use of this thiocarbamate to stabilize nanoparticles, a role that has been demonstrated for dithiocarbamates. nih.gov
Investigation of Photophysical Properties (if relevant to the compound class)
The photophysical properties of organic molecules are of fundamental importance and can lead to a wide range of applications. While the photochemistry of dithiocarbamate complexes has been studied, the photophysical properties of this compound itself remain unexplored. nsc.ru Future research in this area could involve:
Absorption and Emission Spectroscopy: Characterizing the UV-visible absorption and fluorescence emission spectra of the compound to understand its electronic transitions. nih.govchemrxiv.orgrsc.org
Photoreactivity: Investigating the photochemical reactivity of the compound, for example, its stability upon exposure to light and the potential for photo-induced reactions. Some thiocarbamates have been shown to be photoreactive, undergoing photolysis upon irradiation. nih.gov
Development of Fluorescent Probes: Exploring the possibility of modifying the structure to create fluorescent probes. For instance, the phenylhydrazino group could be part of a larger chromophore, and the thiocarbamate moiety could be used as a trigger for a change in fluorescence upon interaction with an analyte.
| Photophysical Property | Investigative Technique | Potential Application |
| Absorption/Emission | UV-Vis and Fluorescence Spectroscopy | Understanding electronic structure. nih.govchemrxiv.orgrsc.org |
| Photoreactivity | Photolysis experiments monitored by spectroscopy. | Development of photo-caged compounds. nih.gov |
| Fluorescence Sensing | Synthesis of derivatives and fluorescence titrations. | Design of novel chemical sensors. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-(2-Oxo-2-(2-phenylhydrazino)ethyl) thiocarbamate, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via condensation reactions involving thiocarbamoyl derivatives and phenylhydrazine. Key steps include:
- Reacting a thiocarbamate precursor (e.g., thiocarbamoyl chloride) with a phenylhydrazine derivative under anhydrous conditions.
- Optimizing reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to favor nucleophilic substitution .
- Purification via column chromatography or recrystallization, with analytical validation using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 170–180 ppm for thiocarbamate carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- FT-IR : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1650 cm⁻¹ (C=O stretch) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary research applications of this compound in biological studies?
- Methodology :
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Kinetic studies targeting hydrolases or oxidoreductases, using spectrophotometric monitoring of substrate conversion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reaction mechanism and bioactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., hydrazone formation) using Gaussian or ORCA software .
- Molecular Docking : AutoDock Vina to predict binding affinities with microbial enzymes (e.g., dihydrofolate reductase) .
- Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) to map intermediates and validate experimental observations .
Q. How should researchers address contradictory data in spectral analysis or bioactivity results?
- Methodology :
- Data Triangulation : Cross-validate using multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities in structural assignments .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess reproducibility in bioassays, controlling for variables like solvent polarity or microbial strain variability .
- Error Source Identification : Trace impurities via LC-MS or adjust synthetic protocols (e.g., inert atmosphere) to minimize side reactions .
Q. What experimental design strategies optimize yield and selectivity in large-scale synthesis?
- Methodology :
- Factorial Design : Use Taguchi or Box-Behnken models to test variables (e.g., molar ratios, temperature) and identify optimal conditions .
- Process Intensification : Continuous-flow reactors with real-time monitoring (e.g., inline FTIR) to enhance reproducibility .
- Green Chemistry Metrics : Evaluate atom economy and E-factor to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
